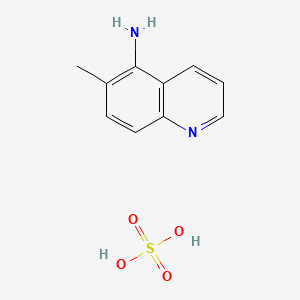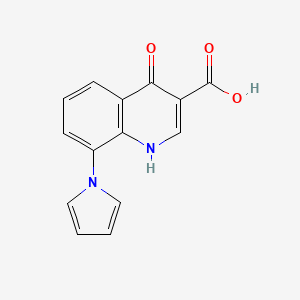
(4-Hydroxynaphthalen-1-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXYNAPHTHALEN-1-YL BENZOATE is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXYNAPHTHALEN-1-YL BENZOATE typically involves the esterification of 4-hydroxynaphthalene-1-ol with benzoic acid or its derivatives. One common method is the reaction of 4-hydroxynaphthalene-1-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4-HYDROXYNAPHTHALEN-1-YL BENZOATE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 4-HYDROXYNAPHTHALEN-1-YL BENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-naphthoquinone derivatives.
Reduction: Formation of 4-hydroxynaphthalen-1-yl alcohol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-HYDROXYNAPHTHALEN-1-YL BENZOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-HYDROXYNAPHTHALEN-1-YL BENZOATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoate ester group can undergo hydrolysis, releasing benzoic acid, which has known antimicrobial properties. The compound’s ability to undergo redox reactions also contributes to its antioxidant activity.
Comparison with Similar Compounds
4-HYDROXYNAPHTHALEN-1-YL BENZOATE can be compared with other naphthalene derivatives such as:
4-HYDROXYNAPHTHALEN-1-YL DIAZENYL BENZOIC ACID: This compound has similar structural features but contains an azo group, which imparts different chemical and biological properties.
METHYL 2-(2-HYDROXYNAPHTHALEN-1-YL) DIAZENYL BENZOATE: This compound has a methyl ester group instead of a hydroxyl group, affecting its reactivity and applications.
3-(2-HYDROXYNAPHTHALEN-1-YL) DIAZENYL BENZONITRILE:
Each of these compounds has unique properties and applications, making 4-HYDROXYNAPHTHALEN-1-YL BENZOATE distinct in its own right.
Properties
CAS No. |
7477-60-3 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(4-hydroxynaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C17H12O3/c18-15-10-11-16(14-9-5-4-8-13(14)15)20-17(19)12-6-2-1-3-7-12/h1-11,18H |
InChI Key |
NUZIYJFCOKPGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)





![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)
![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)




![1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858484.png)

